molecular formula C13H17N3O B13847716 4-Methylhexanoyl-1H-1,2,3-benzotriazole

4-Methylhexanoyl-1H-1,2,3-benzotriazole

Cat. No.: B13847716
M. Wt: 231.29 g/mol
InChI Key: AECDGKXNWBORMK-UHFFFAOYSA-N
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Description

4-Methylhexanoyl-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole itself is a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzotriazole derivatives, including 4-Methylhexanoyl-1H-1,2,3-benzotriazole, typically involves the reaction of 1H-benzotriazole with appropriate acylating agents. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction . The specific synthetic route for this compound involves the acylation of 1H-benzotriazole with 4-methylhexanoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of benzotriazole derivatives generally follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methylhexanoyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole-based N,O-acetals, while reduction may produce the corresponding alcohol .

Scientific Research Applications

4-Methylhexanoyl-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

    Chemistry: Used as a synthetic intermediate in the preparation of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized as a corrosion inhibitor for metals, particularly copper and its alloys.

Mechanism of Action

The mechanism of action of 4-Methylhexanoyl-1H-1,2,3-benzotriazole involves its interaction with molecular targets and pathways in biological systems. The compound can form stable coordination complexes with metal ions, which is the basis for its use as a corrosion inhibitor. Additionally, its ability to undergo various chemical reactions allows it to interact with enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylhexanoyl-1H-1,2,3-benzotriazole is unique due to its specific acyl group, which imparts distinct chemical and physical properties. This uniqueness allows it to be used in specialized applications where other benzotriazole derivatives may not be as effective .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

1-(benzotriazol-1-yl)-4-methylhexan-1-one

InChI

InChI=1S/C13H17N3O/c1-3-10(2)8-9-13(17)16-12-7-5-4-6-11(12)14-15-16/h4-7,10H,3,8-9H2,1-2H3

InChI Key

AECDGKXNWBORMK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(=O)N1C2=CC=CC=C2N=N1

Origin of Product

United States

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